1-(3-CHLOROPHENYL)-4-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]BENZOYL}PIPERAZINE
Overview
Description
1-(3-Chlorophenyl)-4-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine is a complex organic compound belonging to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 3-chlorophenyl groups and a piperazine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often employs solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency. The use of automated synthesizers in solid-phase synthesis allows for the rapid production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-(3-Chlorophenyl)-4-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine involves its interaction with serotonin receptors. It acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at the cell receptors . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A metabolite of the antidepressant drug trazodone.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with potent dopamine transporter activity.
Uniqueness
1-(3-Chlorophenyl)-4-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine is unique due to its dual 3-chlorophenyl groups and its specific piperazine structure. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl2N4O2/c29-23-6-2-8-25(19-23)31-10-14-33(15-11-31)27(35)21-4-1-5-22(18-21)28(36)34-16-12-32(13-17-34)26-9-3-7-24(30)20-26/h1-9,18-20H,10-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIGJYFGHUQETP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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